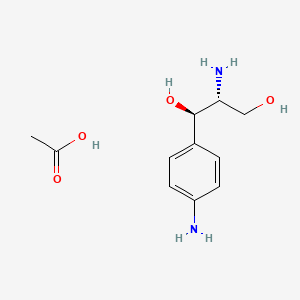
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and an aminophenyl group attached to a propane-1,3-diol backbone. The acetate form of this compound is often used in research due to its stability and solubility properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the propane-1,3-diol backbone: This can be achieved through the reduction of a suitable precursor, such as a diketone or an epoxide.
Introduction of the amino groups: This step involves the selective amination of the propane-1,3-diol backbone, often using reagents like ammonia or amines under controlled conditions.
Attachment of the aminophenyl group: This is typically done through a substitution reaction, where the aminophenyl group is introduced using a suitable halide or sulfonate ester.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can undergo nucleophilic substitution reactions, often using halides or sulfonates as electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonate esters
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(1r,2r)-2-Amino-1-(4-hydroxyphenyl)propane-1,3-diol acetate: Similar structure but with a hydroxyl group instead of an amino group on the phenyl ring.
(1r,2r)-2-Amino-1-(4-methylphenyl)propane-1,3-diol acetate: Similar structure but with a methyl group instead of an amino group on the phenyl ring.
Uniqueness
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate is unique due to the presence of both amino and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with diverse biological targets.
属性
IUPAC Name |
acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBESJFZVUBSW-VTLYIQCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

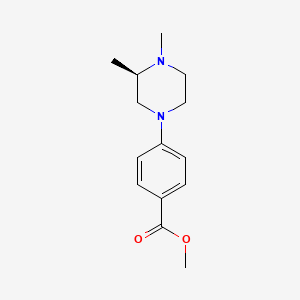
![2,4-dichloro-8H-pyrido[2,1-f][1,2,4]triazine](/img/structure/B598142.png)

![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)
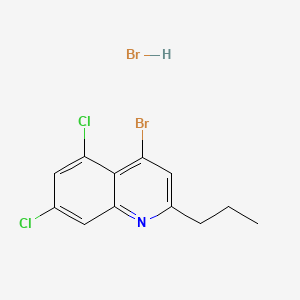
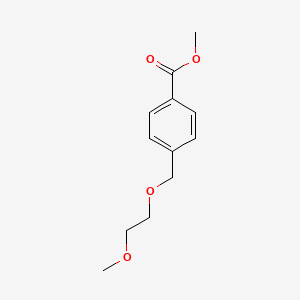

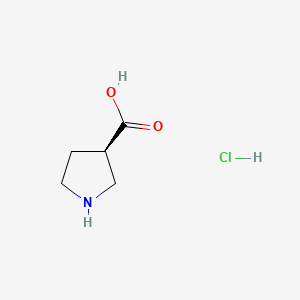
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)
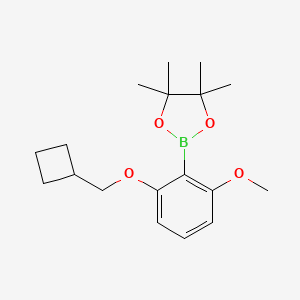
![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)
